N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that features a unique combination of furan, indole, and naphthalene moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic reactions. One common synthetic route may include:
Formation of the Indole Derivative: Starting with an indole precursor, a suitable alkylation reaction can introduce the ethyl group.
Furan Ring Introduction: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Naphthalene Derivative Formation: The naphthalene moiety can be synthesized separately and then coupled with the intermediate compound.
Final Coupling: The final step involves coupling the naphthalene derivative with the indole-furan intermediate under specific conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan and indole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could lead to fully saturated rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-(phenoxy)acetamide: Similar structure but with a phenoxy group instead of a naphthalen-2-yloxy group.
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-(benzyloxy)acetamide: Contains a benzyloxy group instead of a naphthalen-2-yloxy group.
Uniqueness
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is unique due to the presence of the naphthalen-2-yloxy group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c29-26(18-31-22-12-11-19-6-1-2-8-21(19)16-22)27-17-24(25-10-5-15-30-25)28-14-13-20-7-3-4-9-23(20)28/h1-12,15-16,24H,13-14,17-18H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBLDXVNBVQVQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)COC3=CC4=CC=CC=C4C=C3)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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